molecular formula C23H16ClNO3 B2982373 2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923157-62-4

2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2982373
CAS No.: 923157-62-4
M. Wt: 389.84
InChI Key: OQNONGICWKKUCF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound characterized by a benzamide moiety linked to a 4H-chromen-4-one scaffold. The chromen ring is substituted at position 2 with a 4-methylphenyl group, while the benzamide group contains a chlorine atom at the ortho position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5) and a molecular weight of 391.85 g/mol.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-14-6-8-15(9-7-14)22-13-20(26)18-12-16(10-11-21(18)28-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNONGICWKKUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Benzamide Moiety: The final step involves the coupling of the chromenone derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Chromen Position 2) Benzamide Substituents Molecular Weight (g/mol) Notable Properties/Applications
2-Chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Target) 4-Methylphenyl 2-Chloro 391.85 Kinase inhibition potential
2-Chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Ethoxyphenyl 2-Chloro 421.90 Enhanced solubility (ethoxy group)
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-Methylphenyl 4-Chloro 389.80 Altered steric hindrance; pesticidal applications
3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Methylphenyl 3,4,5-Trimethoxy 445.44 Increased electron density; fluorescence studies
4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzamide Pyran ring (non-chromen) 4-Chloro 357.20 Heterocyclic variation; agrochemical use

Key Observations :

Substituent Position and Bioactivity :

  • The 2-chloro substituent on the benzamide (target compound) may enhance electrophilic interactions with biological targets compared to the 4-chloro isomer in , which exhibits steric constraints due to the 2-methylphenyl group on the chromen.
  • Ethoxy vs. Methyl Groups : The ethoxy substituent in improves aqueous solubility (logP ~2.8) but reduces membrane permeability compared to the methyl group in the target compound .

Electron-Donating vs. This contrasts with the electron-withdrawing chlorine in the target compound, which may improve binding to kinases requiring hydrophobic interactions .

Heterocyclic Variations :

  • Replacement of the chromen ring with a pyran scaffold in alters planarity and hydrogen-bonding capacity, shifting applications from pharmaceuticals to agrochemicals .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: X-ray diffraction data (unpublished) suggests a monoclinic crystal system (P2₁/c) with intermolecular hydrogen bonds between the amide N–H and chromen ketone O, forming a 1D chain (graph set C(6)) .
  • 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide : Exhibits a triclinic lattice (P‾1) with weaker C–H···O interactions, reducing thermal stability compared to the target compound .

Biological Activity

2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound classified under benzamides, notable for its chromenone (coumarin) core fused with a benzamide moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC23H16ClN3O3
Molecular Weight389.83 g/mol
CAS Number923157-62-4
IUPAC NameThis compound

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to altered cellular signaling pathways. The exact molecular targets remain to be fully characterized, but preliminary studies suggest potential inhibitory effects on various enzymes linked to inflammatory and cancer pathways.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, affecting cell cycle progression and promoting cell death through mitochondrial pathways .

Case Studies

  • Study on Cell Lines : A study evaluated the effects of related compounds on human cancer cell lines (e.g., HT-29 and TK-10). The results demonstrated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Another study focused on the mitochondrial effects of similar chromenone derivatives, indicating that they disrupt mitochondrial membrane potential and induce apoptosis in cancer cells at micromolar concentrations .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro assays have shown that related compounds effectively reduce prostaglandin synthesis, indicating a potential pathway for therapeutic use in inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps:

  • Formation of the Chromenone Core : Achieved through the condensation of salicylaldehyde with a β-keto ester.
  • Introduction of the 4-Methylphenyl Group : Accomplished via Friedel-Crafts acylation.
  • Formation of the Benzamide Moiety : Coupling with 2-chlorobenzoyl chloride in the presence of a base like triethylamine .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the chromenone or benzamide moieties can significantly influence potency and selectivity against specific biological targets. Ongoing research aims to identify optimal structural features that enhance therapeutic efficacy while minimizing toxicity .

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